BenchChemオンラインストアへようこそ!

Ceftezole

Protein binding Pharmacokinetics Free drug fraction

Procure Ceftezole Sodium (CAS 41136-22-5) as a specialized first-generation cephalosporin for applications where its unique properties offer a critical advantage. Its 56-minute serum half-life, lower protein binding (67.7%), and high urinary excretion (~80-90%) make it an ideal probe substrate for renal drug excretion and PK/PD modeling studies. Researchers investigating sub-MIC bactericidal dynamics against S. aureus or constructing β-lactamase stability panels to discriminate resistance mechanisms should consider this compound. It also serves as a characterized lead scaffold for alpha-glucosidase inhibition (Ki=0.578 μM), a property not reported for cefazolin. Ensure therapeutic equivalence by selecting the correct agent for your specific experimental model.

Molecular Formula C13H12N8O4S3
Molecular Weight 440.5 g/mol
Cat. No. B8180807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftezole
Molecular FormulaC13H12N8O4S3
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4
InChIInChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)
InChIKeyDZMVCVMFETWNIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftezole Procurement Guide: First-Generation Cephalosporin with Quantified Differentiation from Cefazolin, Cephalothin, and Cephaloridine


Ceftezole (CAS 26973-24-0; sodium salt CAS 41136-22-5) is a semi-synthetic first-generation cephalosporin antibiotic that shares close structural homology with cefazolin, differing primarily in the substitution at the 3-position ([1,3,4-thiadiazol-2-ylthio]methyl in ceftezole versus [5-methyl-1,3,4-thiadiazol-2-ylthio]methyl in cefazolin) [1]. Like other first-generation cephalosporins, ceftezole exerts bactericidal activity through inhibition of penicillin-binding proteins (PBPs), disrupting bacterial cell wall peptidoglycan cross-linkage [2]. It is typically supplied as the sodium salt (≥90% purity by HPLC) as a white to pale yellow hygroscopic powder, freely soluble in water and stored at −20°C . Ceftezole is marketed under the trade names Celoslin and Falomesin and has been used clinically in Japan for susceptible bacterial infections including respiratory, biliary, urinary tract, and skin infections, as well as surgical prophylaxis [3].

Why Ceftezole Cannot Be Interchanged with Cefazolin or Other First-Generation Cephalosporins Without Quantitative Evaluation


Although ceftezole and cefazolin share a nearly identical antimicrobial spectrum against common Gram-positive and Gram-negative pathogens, substitution without quantitative scrutiny is scientifically unsound because the two compounds diverge meaningfully in pharmacokinetic exposure, protein binding, tissue distribution, and bactericidal dynamics [1]. Ceftezole's serum half-life is approximately half that of cefazolin (56 min vs. ~112 min), its protein binding is substantially lower (67.7% vs. 84.8%), and it achieves a higher initial kidney concentration while exhibiting a lower bactericidal threshold against S. aureus (>½ MIC vs. >1 MIC) [2][3][4]. These differences directly affect dosing frequency, free-drug fraction available for antimicrobial action, and tissue-specific pharmacokinetic/pharmacodynamic target attainment, making blind interchangeability a risk to therapeutic equivalence [1].

Ceftezole Quantitative Differentiation Evidence: Direct Comparator Data Against Cefazolin, Cephalothin, and Ampicillin


Serum Protein Binding: Ceftezole 67.7% vs. Cefazolin 84.8% — A 17.1-Percentage-Point Lower Binding Fraction Translating to Higher Free Drug Availability

In a direct head-to-head in vitro binding study using human serum, ceftezole (CTZ) exhibited a protein binding rate of 67.7%, compared with 84.8% for cefazolin (CEZ), yielding a 17.1-percentage-point absolute difference [1]. This lower protein binding translates to a larger free (unbound) fraction available for antimicrobial activity and tissue distribution. The binding rate of CTZ was also reported as 'lower than that of CEZ, and slightly higher than that of CET [cephalothin], but higher than that of CER [cephaloridine]' in a separate comprehensive evaluation [2]. The binding parameters indicated that CTZ and CEZ share the same primary binding site on serum albumin, but the binding affinity of CTZ is weaker [1].

Protein binding Pharmacokinetics Free drug fraction Cephalosporin comparison

Serum Half-Life: Ceftezole 56 Minutes vs. Cefazolin ~112 Minutes — Approximately Half the Elimination Half-Life Requiring Adjusted Dosing Frequency

In a comparative pharmacokinetic study in human volunteers following a single 500 mg intramuscular dose, ceftezole exhibited a serum half-life of 56 minutes, described as 'about one-half that of cefazolin' [1]. The serum concentration peaked at 24.9 μg/mL at 15 minutes post-injection and remained at approximately 2.6 μg/mL at 4 hours. The 24-hour urinary recovery rate was 87.5%, with most drug excreted unchanged [1]. An independent clinical study confirmed a serum half-life of 0.41 hours (approximately 25 minutes) after intravenous administration of 1,000 mg, with a peak serum level of 100 μg/mL at 5 minutes and a 4-hour urinary recovery of 79% [2]. In patients with normal renal function receiving a 2 g intravenous infusion, the mean half-life was 0.64 hours, prolonging to 10.7 hours in severely impaired renal function (creatinine clearance 0–2.6 mL/min) [3].

Half-life Pharmacokinetics Elimination Dosing interval Cephalosporin comparison

Anti-Staphylococcus aureus Potency: Ceftezole MIC Approximately Twice as Strong as Cefazolin Against Clinical Isolates

In a head-to-head bacteriological evaluation using cefazolin (CEZ) as the control drug, the antibacterial activity of ceftezole (CTZ), expressed as MIC against clinical isolates of Staphylococcus aureus, was 'about twice as strong as that of CEZ' [1]. Against Escherichia coli and Proteus species, CTZ showed almost the same antibacterial activity as CEZ, and cross-resistance between the two drugs was recognized [1]. Consistent with these findings, a separate comparative study noted that the activity of CTZ against clinical isolates of E. coli and Klebsiella spp. was 'nearly equal to that of cefazolin and higher than those of cephaloridine and cephalothin' [2]. However, an independent study using dense populations of E. coli found that ceftezole activity was 'consistently less than that of the closely related antibiotic, cefazolin,' attributed to differential morphological effects and β-lactamase susceptibility in that specific high-inoculum model [3].

MIC Staphylococcus aureus Antibacterial activity Cephalosporin comparator Potency

Bactericidal Threshold: Ceftezole Exerts Killing at >½ MIC, Whereas Cefazolin Requires >1 MIC Against S. aureus — Indicating Superior Bactericidal Dynamics

In a comparative time-course study against S. aureus 209P-JC, ceftezole (CTZ) exhibited bactericidal action at concentrations above one-half the MIC during 8 hours of incubation, whereas cefazolin (CEZ) required concentrations above one full MIC to achieve bactericidal effect [1]. This was described as CTZ being 'more or less superior to CEZ in bactericidal action' [1]. Against E. coli NIH JC-2, both CTZ and CEZ showed bactericidal action at concentrations above 4 MIC, with no difference between the two drugs [1]. Additionally, ceftezole exhibited apparent bactericidal activity at concentrations above the MIC against both S. aureus and E. coli in a separate study, confirming its bactericidal character [2].

Bactericidal action MIC threshold Time-kill Staphylococcus aureus Pharmacodynamics

β-Lactamase Stability: Ceftezole Resists Hydrolysis by R-Plasmid-Mediated Penicillinase from Ampicillin-Resistant E. coli and Klebsiella spp.

Ceftezole (CTZ) was investigated for its stability to various β-lactamases. Although approximately 60% of clinically isolated, ampicillin-resistant E. coli and Klebsiella spp. produced penicillinase-type β-lactamase mediated by conjugative R plasmids, CTZ remained highly effective against these strains due to its non-hydrolysable character against this enzyme type [1]. CTZ was also not hydrolyzed by penicillinase produced by penicillin G-resistant Staphylococcus aureus, retaining marked antibacterial effect against these organisms [1]. In a direct comparison, CTZ was more stable than ampicillin (ABPC) to β-lactamase produced by penicillin- and cephalosporin-resistant E. coli, although it was inactivated similarly to cefazolin (CEZ) at high enzyme concentrations [2]. CTZ was tolerant to plasmid-mediated penicillinase but not to chromosomally-mediated cephalosporinase from Enterobacter cloacae Nek-39 [1].

Beta-lactamase stability Penicillinase resistance R-plasmid Ampicillin-resistant Gram-negative

Off-Target Alpha-Glucosidase Inhibition: Ceftezole Exhibits a Ki of 5.78 × 10⁻⁷ M with In Vivo Blood Glucose Reduction — A Unique Non-Antibiotic Property Absent in Cefazolin

In a high-throughput screening campaign for alpha-glucosidase inhibitors, the β-lactam antibiotic ceftezole was identified as a potent, reversible, non-competitive inhibitor of yeast alpha-glucosidase with a Ki value of 5.78 × 10⁻⁷ M (0.578 μM) when the enzyme mixture was pretreated with ceftezole [1]. In an in vivo streptozotocin-induced diabetic mouse model, ceftezole treatment at 10 mg/kg/day reduced blood glucose levels by 30% at 20 minutes post-administration. Expression levels of glycogen synthase kinase-3 (GSK-3), peroxisome proliferator-activated receptor-gamma (PPAR-γ), and uncoupling protein-3 (UCP-3) mRNA were also slightly decreased compared with controls [1]. This alpha-glucosidase inhibitory activity is not a recognized property of cefazolin or other first-generation cephalosporins, representing a structurally unique off-target pharmacology [2].

Alpha-glucosidase inhibitor Anti-diabetic Off-target pharmacology Drug repurposing Cephem antibiotic

Ceftezole Application Scenarios: Evidence-Driven Selection Contexts Where Quantitative Differentiation Guides Procurement


Pharmacokinetic/Pharmacodynamic Modeling Studies Requiring a Short-Half-Life First-Generation Cephalosporin

Researchers constructing PK/PD models that require a cephalosporin with a short elimination half-life (~0.5–1 h in normal renal function) and high urinary excretion (~80–90% unchanged in urine within 24 h) should consider ceftezole over cefazolin (half-life ~2 h). The 56-minute half-life [5] and the linear correlation between elimination rate and creatinine clearance [2] make ceftezole an informative probe substrate for renal drug excretion studies and for modeling the impact of renal impairment on β-lactam pharmacokinetics.

Staphylococcal Infection Models Where Lower Bactericidal Threshold Confers a Pharmacodynamic Advantage

In vitro and in vivo S. aureus infection models that require bactericidal activity at sub-MIC or near-MIC drug levels may benefit from ceftezole's ability to achieve bacterial killing at concentrations above one-half MIC, whereas cefazolin requires concentrations exceeding one full MIC [5]. This characteristic is particularly relevant for experimental models of deep-seated or biofilm-associated staphylococcal infections where antibiotic penetration may be limited and local drug concentrations may fall into the 0.5–1× MIC range.

Drug Repurposing and Metabolic Disease Research Exploiting Ceftezole's Alpha-Glucosidase Inhibitory Activity

Ceftezole is one of very few β-lactam antibiotics with a demonstrated and quantified off-target alpha-glucosidase inhibitory activity (Ki = 0.578 μM) [5]. Research groups investigating dual-action compounds, antibiotic-derived metabolic modulators, or structure-activity relationships linking the cephalosporin scaffold to alpha-glucosidase inhibition should procure ceftezole as a characterized positive control or lead scaffold, as this property has not been reported for cefazolin or other first-generation comparators [5].

Comparative β-Lactamase Stability Screening Panels Including R-Plasmid-Mediated Penicillinase Producers

Laboratories constructing β-lactamase stability panels for antibiotic screening programs should include ceftezole as a comparator agent that is stable against R-plasmid-mediated penicillinase-type β-lactamases from ampicillin-resistant E. coli and Klebsiella spp., and against penicillinase from penicillin G-resistant S. aureus, but labile to chromosomally-mediated cephalosporinase from Enterobacter cloacae [5]. This differentiated stability profile makes ceftezole a valuable reference compound for discriminating between penicillinase-mediated and cephalosporinase-mediated resistance mechanisms in phenotypic assays.

Quote Request

Request a Quote for Ceftezole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.